2-Ethynyl-5-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-5-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an ethynyl group at the second position and an iodine atom at the fifth position of the thiophene ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the ethynyl group.
Industrial Production Methods: Industrial production of 2-Ethynyl-5-iodothiophene may involve large-scale halogenation and subsequent functionalization processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The specific industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, coupled products with extended conjugation, and oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Ethynyl-5-iodothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: Research into its potential as a precursor for pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-iodothiophene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the ethynyl and iodine groups, which facilitate various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
2-Ethynylthiophene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodothiophene: Lacks the ethynyl group, limiting its use in coupling reactions.
2,5-Diiodothiophene: Contains two iodine atoms, offering different reactivity patterns compared to 2-Ethynyl-5-iodothiophene.
Uniqueness: this compound is unique due to the combination of the ethynyl and iodine groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C6H3IS |
---|---|
Molecular Weight |
234.06 g/mol |
IUPAC Name |
2-ethynyl-5-iodothiophene |
InChI |
InChI=1S/C6H3IS/c1-2-5-3-4-6(7)8-5/h1,3-4H |
InChI Key |
VPROXKVAMBOGOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(S1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.